tert-butyl N-[2-[4-chloro-2-[[1-(2-chloro-4-nitroanilino)-3-methyl-1-oxobutan-2-yl]carbamoyl]phenoxy]ethyl]carbamate
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Overview
Description
tert-Butyl N-[2-[4-chloro-2-[[1-(2-chloro-4-nitroanilino)-3-methyl-1-oxobutan-2-yl]carbamoyl]phenoxy]ethyl]carbamate: is a complex organic compound that features a variety of functional groups, including carbamate, chloro, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-[4-chloro-2-[[1-(2-chloro-4-nitroanilino)-3-methyl-1-oxobutan-2-yl]carbamoyl]phenoxy]ethyl]carbamate typically involves multiple steps, including the protection of amine groups, coupling reactions, and deprotection steps. The reaction conditions often require the use of specific reagents and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process would be optimized to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, which can be converted to other functional groups such as amines.
Reduction: Reduction reactions can also occur, especially at the nitro group, converting it to an amine.
Substitution: The chloro groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitro group can yield nitroso or hydroxylamine derivatives, while reduction can produce amines.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, it may be used to study enzyme interactions and as a probe to investigate cellular pathways.
Industry: In industrial applications, it can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-[4-chloro-2-[[1-(2-chloro-4-nitroanilino)-3-methyl-1-oxobutan-2-yl]carbamoyl]phenoxy]ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
- tert-Butyl methyl (2-(methylamino)ethyl)carbamate
- N-(4-tert-butyl-thiazol-2-yl)-2-chloro-benzamide
Comparison: Compared to similar compounds, tert-butyl N-[2-[4-chloro-2-[[1-(2-chloro-4-nitroanilino)-3-methyl-1-oxobutan-2-yl]carbamoyl]phenoxy]ethyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C25H30Cl2N4O7 |
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Molecular Weight |
569.4 g/mol |
IUPAC Name |
tert-butyl N-[2-[4-chloro-2-[[1-(2-chloro-4-nitroanilino)-3-methyl-1-oxobutan-2-yl]carbamoyl]phenoxy]ethyl]carbamate |
InChI |
InChI=1S/C25H30Cl2N4O7/c1-14(2)21(23(33)29-19-8-7-16(31(35)36)13-18(19)27)30-22(32)17-12-15(26)6-9-20(17)37-11-10-28-24(34)38-25(3,4)5/h6-9,12-14,21H,10-11H2,1-5H3,(H,28,34)(H,29,33)(H,30,32) |
InChI Key |
UYVWMWGFNTXKPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)OCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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